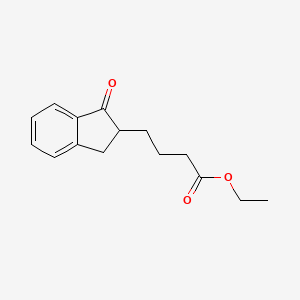
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons that are significant in various chemical and industrial applications due to their unique structural properties
Preparation Methods
The synthesis of 1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester typically involves several steps, starting from readily available precursors. One common synthetic route involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . This reaction forms 1-substituted-1H-indene and 1-indanone products. Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates . Industrial production methods often utilize similar catalytic processes but on a larger scale to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1H-Indene-2-butanoic acid, 2,3-dihydro-1-oxo-, ethyl ester can be compared with other similar compounds such as:
1H-Indene, 1-ethyl-2,3-dihydro-: This compound has a similar indene structure but with different substituents, leading to variations in chemical reactivity and applications.
1H-Indene, 2,3-dihydro-1,1-dimethyl-: . The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.
Properties
CAS No. |
61601-28-3 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 4-(3-oxo-1,2-dihydroinden-2-yl)butanoate |
InChI |
InChI=1S/C15H18O3/c1-2-18-14(16)9-5-7-12-10-11-6-3-4-8-13(11)15(12)17/h3-4,6,8,12H,2,5,7,9-10H2,1H3 |
InChI Key |
ZXYYFCRDEWEJCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



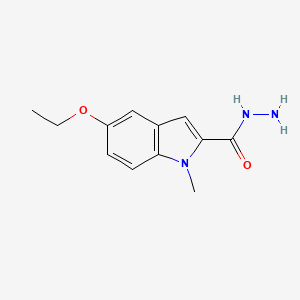
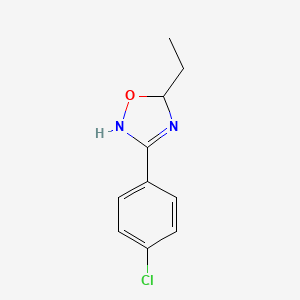
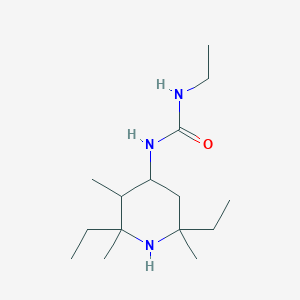
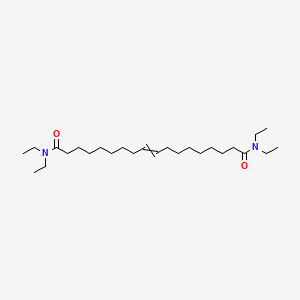
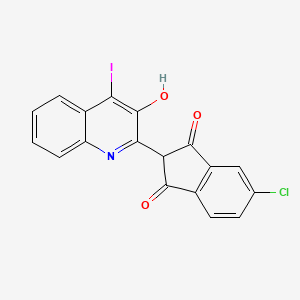

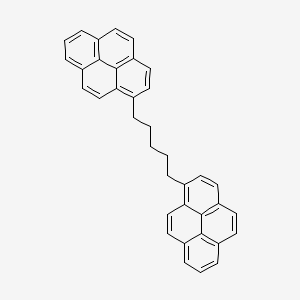
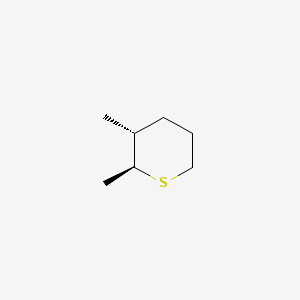
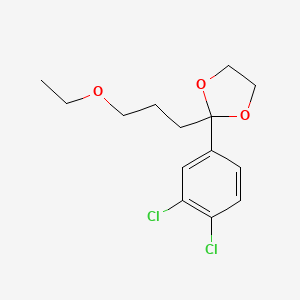
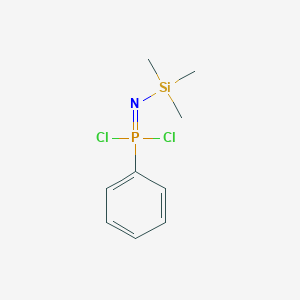
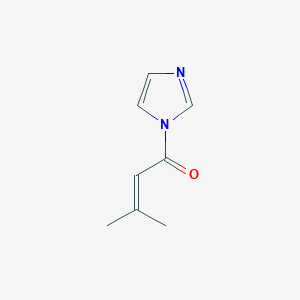
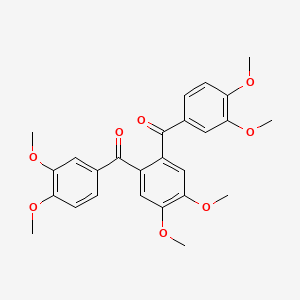
oxophosphanium](/img/structure/B14564073.png)
